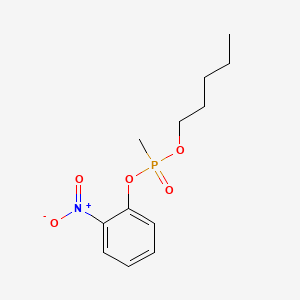![molecular formula C17H13ClS B14621134 Naphthalene, 2-[[2-(chloromethyl)phenyl]thio]- CAS No. 57536-26-2](/img/structure/B14621134.png)
Naphthalene, 2-[[2-(chloromethyl)phenyl]thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 2-[[2-(chloromethyl)phenyl]thio]- is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a naphthalene ring system substituted with a chloromethyl group and a phenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 2-[[2-(chloromethyl)phenyl]thio]- typically involves the reaction of 2-chloromethylnaphthalene with thiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature, often around 80-100°C, to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of Naphthalene, 2-[[2-(chloromethyl)phenyl]thio]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 2-[[2-(chloromethyl)phenyl]thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Substituted naphthalene derivatives.
Scientific Research Applications
Naphthalene, 2-[[2-(chloromethyl)phenyl]thio]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Naphthalene, 2-[[2-(chloromethyl)phenyl]thio]- involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the phenylthio group can participate in various non-covalent interactions such as π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)naphthalene: Similar structure but lacks the phenylthio group.
2-Phenylthionaphthalene: Similar structure but lacks the chloromethyl group.
Naphthalene, 2-phenyl-: Similar structure but lacks both the chloromethyl and phenylthio groups.
Uniqueness
Naphthalene, 2-[[2-(chloromethyl)phenyl]thio]- is unique due to the presence of both the chloromethyl and phenylthio groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
57536-26-2 |
|---|---|
Molecular Formula |
C17H13ClS |
Molecular Weight |
284.8 g/mol |
IUPAC Name |
2-[2-(chloromethyl)phenyl]sulfanylnaphthalene |
InChI |
InChI=1S/C17H13ClS/c18-12-15-7-3-4-8-17(15)19-16-10-9-13-5-1-2-6-14(13)11-16/h1-11H,12H2 |
InChI Key |
VHERLWUZQZPAGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SC3=CC=CC=C3CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{9-[4-(Methylsulfanyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14621053.png)
![[9-(4-Fluorophenyl)-9H-fluoren-9-yl]acetaldehyde](/img/structure/B14621054.png)
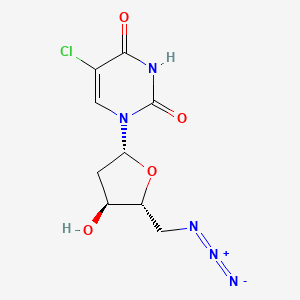
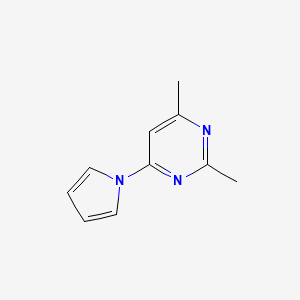
silane](/img/structure/B14621063.png)
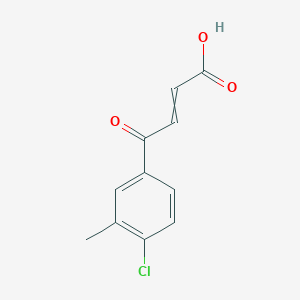
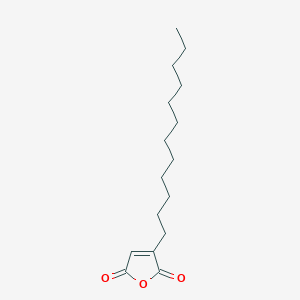
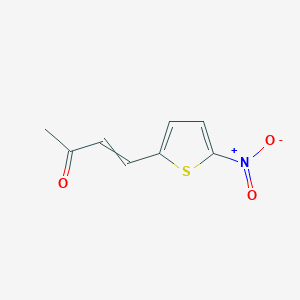
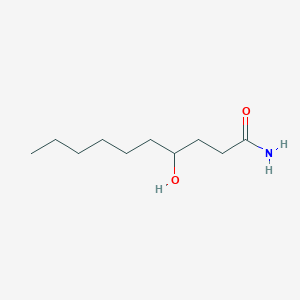
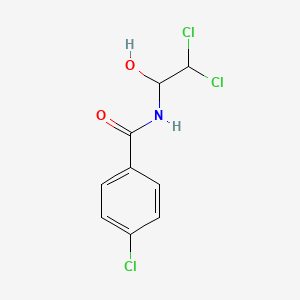
![2,6-Difluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide](/img/structure/B14621084.png)
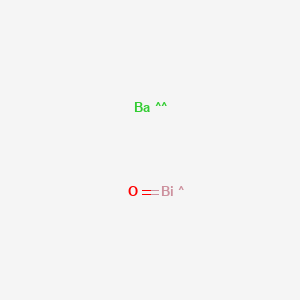
![4-[(1E)-3-Methyl-3-pentyltriaz-1-en-1-yl]benzamide](/img/structure/B14621089.png)
